1-((2-chlorothiazol-5-yl)methyl)-N-methylpiperidin-4-amine hydrochloride
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Overview
Description
1-((2-Chlorothiazol-5-yl)methyl)-N-methylpiperidin-4-amine hydrochloride is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorothiazole ring and a piperidine moiety. Its applications span across chemistry, biology, medicine, and industry, making it a versatile and valuable compound for research and development.
Preparation Methods
The synthesis of 1-((2-chlorothiazol-5-yl)methyl)-N-methylpiperidin-4-amine hydrochloride involves several steps, starting with the preparation of the chlorothiazole ring. The synthetic route typically includes the following steps:
Formation of the Chlorothiazole Ring: The chlorothiazole ring is synthesized through a series of reactions involving chlorination and cyclization of appropriate precursors.
Attachment of the Piperidine Moiety: The piperidine ring is introduced through nucleophilic substitution reactions, where the chlorothiazole intermediate reacts with a piperidine derivative.
Methylation: The final step involves the methylation of the piperidine nitrogen to form the desired compound.
Industrial production methods often involve optimizing these steps to achieve high yields and purity. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure the efficiency of the synthesis process .
Chemical Reactions Analysis
1-((2-Chlorothiazol-5-yl)methyl)-N-methylpiperidin-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the chlorothiazole ring is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-((2-Chlorothiazol-5-yl)methyl)-N-methylpiperidin-4-amine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 1-((2-chlorothiazol-5-yl)methyl)-N-methylpiperidin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-((2-Chlorothiazol-5-yl)methyl)-N-methylpiperidin-4-amine hydrochloride can be compared with other similar compounds, such as:
(2-Chlorothiazol-5-yl)methylamine hydrochloride: This compound shares the chlorothiazole ring but lacks the piperidine moiety, resulting in different chemical and biological properties.
N-(3-((2-Chlorothiazol-5-yl)methyl)-5-methyl-1,3,5-oxadiazinan-4-ylidene)benzenesulfonamide: This compound has a more complex structure with additional functional groups, leading to distinct applications and activities.
The uniqueness of this compound lies in its specific combination of structural features, which confer unique chemical reactivity and biological activity .
Properties
Molecular Formula |
C10H17Cl2N3S |
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Molecular Weight |
282.2 g/mol |
IUPAC Name |
1-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-methylpiperidin-4-amine;hydrochloride |
InChI |
InChI=1S/C10H16ClN3S.ClH/c1-12-8-2-4-14(5-3-8)7-9-6-13-10(11)15-9;/h6,8,12H,2-5,7H2,1H3;1H |
InChI Key |
ZXEITKDOYHNQPL-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCN(CC1)CC2=CN=C(S2)Cl.Cl |
Origin of Product |
United States |
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